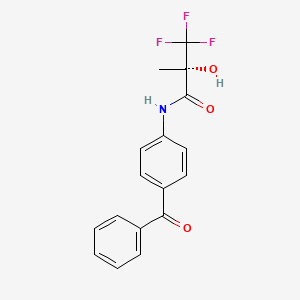
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
概要
説明
ZD-6169は、(S)-N-(4-ベンゾイルフェニル)-3,3,3-トリフルオロ-2-ヒドロキシ-2-メチルプロピオンアミドとしても知られており、アストラゼネカ製薬株式会社によって最初に開発された低分子医薬品です。これは、ATP感受性カリウムチャネルを活性化するカリウムチャネル開口薬です。この化合物は、特に尿失禁などの泌尿生殖器疾患の治療における潜在的な治療用途について主に研究されました .
準備方法
ZD-6169の合成は、適切なベンゾイルフェニルとトリフルオロメチル前駆体から始まり、いくつかのステップが含まれます。主なステップには以下が含まれます。
ベンゾイルフェニル中間体の形成: ベンゾイルフェニル中間体は、ベンゾイルクロリドがルイス酸触媒の存在下で芳香族化合物と反応するフリーデル・クラフツアシル化反応によって合成されます。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチル化剤を用いた求核置換反応によって導入されます。
最終生成物の形成: 最終生成物であるZD-6169は、ベンゾイルフェニル中間体とトリフルオロメチル化化合物との縮合反応によって得られ、その後再結晶などの精製工程が行われます
化学反応の分析
ZD-6169は、以下を含むさまざまな化学反応を起こします。
酸化: ZD-6169は、特にヒドロキシル基で酸化反応を起こし、対応するケトンまたはカルボン酸を生成します。
還元: この化合物は、反応条件および使用される試薬に応じて、アルコールまたはアミンを生成するように還元できます。
置換: ZD-6169は、求核置換反応に関与し、トリフルオロメチル基を他の求核剤で置き換えることができます。
加水分解: ZD-6169のアミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成します
科学研究への応用
ZD-6169は、以下を含む科学研究への応用について広く研究されています。
薬理学: ZD-6169は、特に膀胱の平滑筋弛緩におけるATP感受性カリウムチャネルの役割を調べるために使用されてきました。 .
毒性学: 研究では、ZD-6169の血管内皮細胞への影響と、薬物誘発性血管損傷を引き起こす可能性について評価しました。
電気生理学: ZD-6169は、膀胱や血管平滑筋など、さまざまな組織におけるカリウムチャネルの電気生理学的特性を研究するために使用されてきました.
科学的研究の応用
ZD-6169 has been extensively studied for its scientific research applications, including:
Pharmacology: ZD-6169 has been used to investigate the role of ATP-sensitive potassium channels in smooth muscle relaxation, particularly in the urinary bladder. .
Toxicology: Studies have evaluated the effects of ZD-6169 on vascular endothelial cells and its potential to cause drug-induced vascular injury.
Electrophysiology: ZD-6169 has been used to study the electrophysiological properties of potassium channels in various tissues, including the urinary bladder and vascular smooth muscle.
作用機序
ZD-6169は、平滑筋細胞におけるATP感受性カリウムチャネルを活性化することでその効果を発揮します。この活性化により、細胞膜の過分極が生じ、平滑筋の興奮性と収縮性が低下します。この化合物はカリウムチャネルに結合し、チャネルを開く構造変化を引き起こし、カリウムイオンが細胞から流出することを可能にします。この過分極は、カルシウムイオンの流入を阻害し、筋肉の弛緩につながります .
類似化合物との比較
ZD-6169は、カリウムチャネル開口薬として知られる化合物のクラスの一部です。類似の化合物には以下が含まれます。
クロマカリム: ATP感受性カリウムチャネルを活性化し、平滑筋弛緩を研究するために使用される別のカリウムチャネル開口薬。
ピナシジル: 血管平滑筋弛緩の研究に使用される、同様の作用機序を持つカリウムチャネル開口薬。
ZD-6169は、その特異的な構造と膀胱のATP感受性カリウムチャネルを活性化する高い効力においてユニークであり、膀胱平滑筋の生理学と潜在的な治療用途を研究するための貴重なツールとなっています .
生物活性
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly referred to as ZD-6169, is a compound with notable biological activity, particularly in the context of metabolic regulation. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₄F₃NO₃
- Molecular Weight : 337.29 g/mol
- Density : 1.362 g/cm³
- Boiling Point : 514°C at 760 mmHg
- Flash Point : 264.7°C
ZD-6169 functions primarily as an inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDK, ZD-6169 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation and reducing lactate production. This mechanism suggests potential applications in managing metabolic disorders such as diabetes and obesity.
In Vitro Studies
Research has demonstrated that ZD-6169 effectively inhibits PDK activity in various cell lines. For instance:
- Cell Line : Human skeletal muscle cells (C2C12)
- IC50 Value : Approximately 0.5 µM, indicating potent inhibition of PDK activity.
In Vivo Studies
In animal models, ZD-6169 has shown promising results:
- Model : Obese diabetic mice
- Dosage : Administered at 10 mg/kg body weight
- Outcome : Significant reduction in blood glucose levels and improved insulin sensitivity after two weeks of treatment.
Case Studies
-
Case Study on Diabetes Management
- Objective : Evaluate the effect of ZD-6169 on glucose metabolism in diabetic rats.
- Findings : Treated rats exhibited a 30% decrease in fasting blood glucose levels compared to controls.
- : ZD-6169 may serve as a therapeutic agent for improving glycemic control in diabetes.
-
Case Study on Obesity
- Objective : Assess the impact of ZD-6169 on weight loss in obese mice.
- Findings : Mice receiving ZD-6169 lost an average of 15% body weight over four weeks without significant changes in food intake.
- : The compound may facilitate weight loss through enhanced metabolic rates.
Research Findings Summary Table
| Study Type | Model | Dosage | Key Findings |
|---|---|---|---|
| In Vitro | C2C12 Muscle Cells | 0.5 µM | Potent inhibition of PDK activity |
| In Vivo | Diabetic Mice | 10 mg/kg | Significant reduction in blood glucose levels |
| Case Study | Diabetic Rats | Variable | 30% decrease in fasting blood glucose |
| Case Study | Obese Mice | Variable | 15% body weight loss over four weeks |
特性
CAS番号 |
147696-46-6 |
|---|---|
分子式 |
C17H14F3NO3 |
分子量 |
337.29 g/mol |
IUPAC名 |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1 |
InChIキー |
LVEDGSIMCSQNNX-INIZCTEOSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
異性体SMILES |
C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |
同義語 |
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













